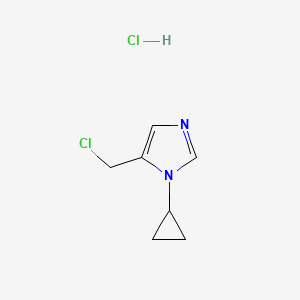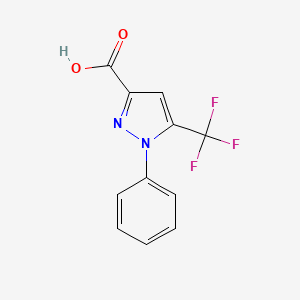
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic organic compound that belongs to the pyrazole family and contains a trifluoromethyl group. This compound has shown promising results in various scientific studies, and its potential applications in different fields are still being explored.
Applications De Recherche Scientifique
Structural and Spectral Investigations
Research has been conducted on the structural and spectral characteristics of pyrazole carboxylic acid derivatives. For instance, a study focused on the combined experimental and theoretical studies of a related compound, highlighting its characterization through NMR, FT-IR spectroscopy, and X-ray diffraction techniques. This research provides insight into the molecular structure and electronic properties of such compounds (Viveka et al., 2016).
Synthesis and Applications in Organic Chemistry
Several studies have detailed the synthesis of pyrazole derivatives and their applications in organic synthesis and potential pharmaceutical applications. For example, the use of ethyl triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles through Pd-catalyzed cross-coupling reactions showcases the versatility of these compounds in creating complex organic structures (Arbačiauskienė et al., 2011).
Potential in Nonlinear Optical Materials
Another avenue of research has explored the potential of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as nonlinear optical (NLO) materials. These studies have identified specific compounds within this class that exhibit significant nonlinear optical properties, suggesting their application in optical limiting devices (Chandrakantha et al., 2013).
Antibacterial and Antifungal Properties
Research into the antibacterial and antifungal properties of pyrazole derivatives has identified compounds with significant bioactivity. Such studies are crucial for the development of new therapeutic agents, highlighting the potential of these compounds in combating microbial infections (Sanjeeva et al., 2022).
Propriétés
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-6-8(10(17)18)15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSBMSFNFCZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B3142011.png)
![8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3142012.png)

![Acetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B3142025.png)
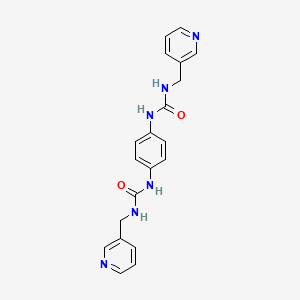
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)


![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)
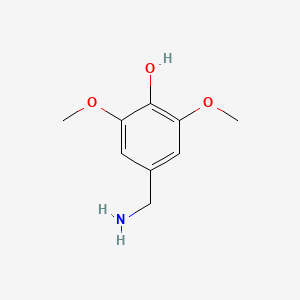
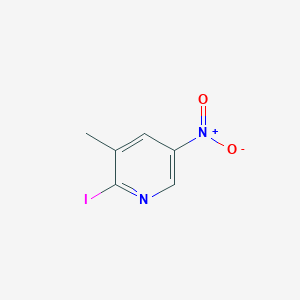

![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)
